3,5-Dihydroxyflavone

Vue d'ensemble

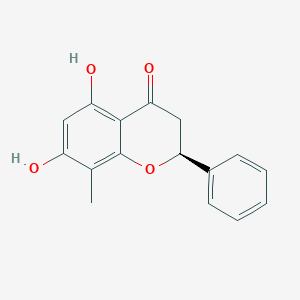

Description

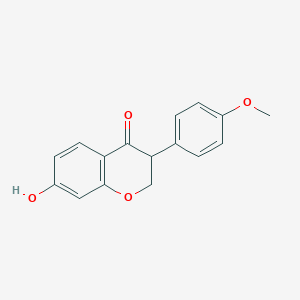

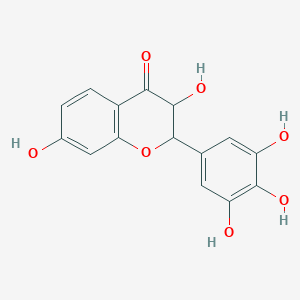

3,5-Dihydroxyflavone is a flavonoid, a class of compounds with broad pharmacological activity . They are known to bind to biomolecules such as enzymes, hormone carriers, and DNA, chelate transition metal ions, catalyze electron transport, and scavenge free radicals .

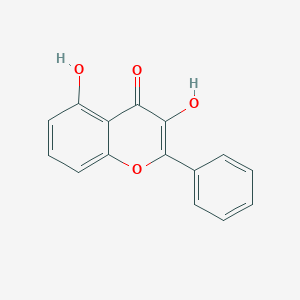

Molecular Structure Analysis

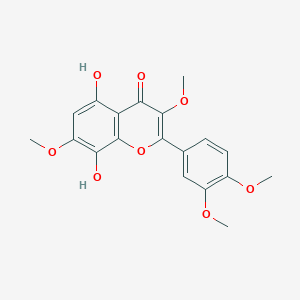

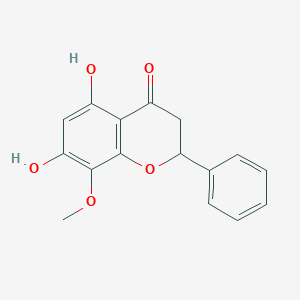

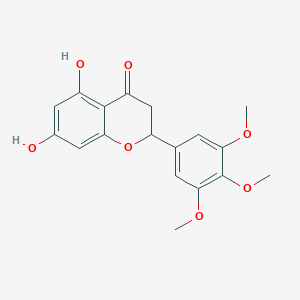

The molecular formula of this compound is C15H10O4 . It has a molecular weight of 254.24 . The structure of this compound includes a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone and isoflavone backbone structure .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 451.8±45.0 °C at 760 mmHg, and a flash point of 175.4±22.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Flavonoids in Health Benefits

Flavonoids like 3,5-Dihydroxyflavone are known for their potential health benefits. A comprehensive review of over 180 preclinical studies has explored the efficacy of 7,8-Dihydroxyflavone (7,8-DHF), a compound similar to this compound, in treating various brain and body pathologies. These studies suggest its potential usefulness for human treatment in pathologies affecting brain and body functioning (Emili et al., 2020).

Metabolism and Pharmacokinetics

Research into the metabolism of dihydroxyflavones, including this compound, focuses on their glucuronidation by human liver and intestinal microsomes. This study highlights the importance of specific enzymes in metabolizing these compounds, providing insights into their pharmacokinetics and potential therapeutic applications (Tang et al., 2010).

DNA Binding and Therapeutic Potential

Research on natural flavonoids like Fisetin and Quercetin, which are structurally related to this compound, demonstrates their binding to DNA. These interactions are significant in understanding the therapeutic potential of flavonoids in treating diseases like atherosclerosis, cardiovascular disease, and cancer (Sengupta et al., 2014).

Antiproliferative and Chemopreventive Potency

Studies on the structure-activity relationships of 5,7-dihydroxyflavones, similar to this compound, have demonstrated their antiproliferative effects in human leukemia cells. These findings are critical in exploring the antileukemic and chemopreventive potential of such flavonoids (Ninomiya et al., 2013).

Anti-inflammatory Effects

The flavone Chrysin, structurally similar to this compound, has been shown to have anti-inflammatory effects in models of inflammatory bowel disease. This research provides insights into the potential use of such flavonoids in treating inflammation-related conditions (Shin et al., 2009).

Hydrogen Bonding Acidity and QSARs

Investigations into the hydrogen bonding acidity of flavones, including studies on 5,7-dihydroxyflavone which is structurally related to this compound, contribute to the understanding of their biochemical interactions and pharmacological activities. This research aids in the development of QSARs (Quantitative Structure Activity Relationships) for drug development based on flavone structures (Whaley et al., 2013).

Mécanisme D'action

Target of Action

3,5-Dihydroxyflavone, a type of flavonoid, has been reported to interact with various targets. Flavonoids in general are known to interact with a wide range of proteins and receptors, influencing numerous biological processes .

Mode of Action

Flavonoids like 7,8-dihydroxyflavone have been found to bind and reversibly inhibit enzymes like pyridoxal phosphatase (pdxp) with low micromolar affinity and sub-micromolar potency . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

For instance, 7,8-Dihydroxyflavone has been found to affect the TrkB receptor via its extracellular Ig2 domain and the VEGFR2 receptor through the intracellular kinase domain .

Pharmacokinetics

Studies on similar compounds like 7,8-dihydroxyflavone have shown that it has a plasma half-life of 134 minutes in mice after oral administration of 50 mg/kg, with the plasma concentration peaking at 10 minutes with 70 ng/ml and still detectable after 8 hours (5 ng/ml) .

Result of Action

Flavonoids like 7,8-dihydroxyflavone have been found to increase levels of pyridoxal 5’-phosphate (plp) in a pdxp-dependent manner in mouse hippocampal neurons . This suggests that this compound may have similar effects.

Action Environment

It’s known that factors such as ph, temperature, and presence of other compounds can influence the action of flavonoids .

Safety and Hazards

When handling 3,5-Dihydroxyflavone, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

3,5-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-7-4-8-11-12(10)13(17)14(18)15(19-11)9-5-2-1-3-6-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYWQIVTVQAKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419823 | |

| Record name | 3,5-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6665-69-6 | |

| Record name | 3,5-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

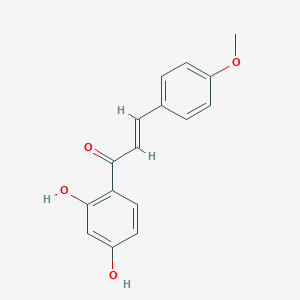

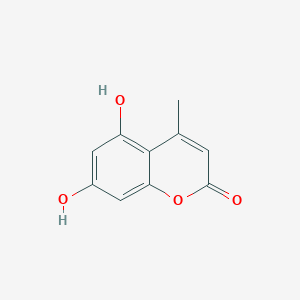

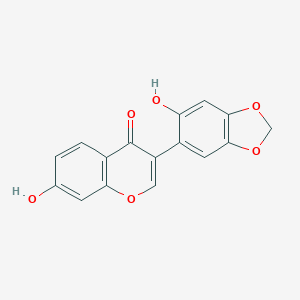

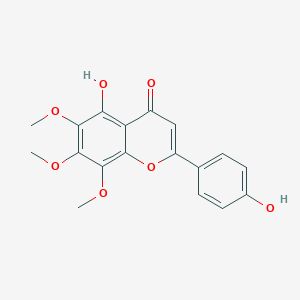

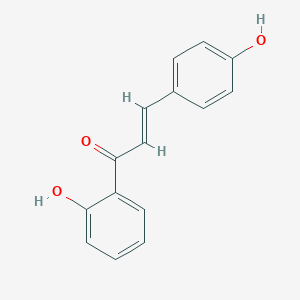

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antioxidant properties of 3,5-dihydroxyflavone?

A1: While not directly studied in the provided research, the structural features of this compound suggest potential antioxidant activity. [, ] Its dihydroxy substitution pattern, particularly the 3-OH and 5-OH groups, can contribute to radical scavenging abilities through mechanisms like hydrogen atom transfer. [] Further research is needed to confirm and characterize its antioxidant potential.

Q2: How does the structure of this compound influence its infrared (IR) spectrum?

A2: The position of the hydroxyl groups in this compound significantly impacts its IR spectrum. Research shows that the presence of a free 5-hydroxyl group leads to a distinct carbonyl band at approximately 1655 cm−1 in the IR spectrum. [] This characteristic peak can be used for identification and differentiation from other flavone derivatives.

Q3: Does the presence of a methoxy group at the 5-position instead of a hydroxyl group affect the IR spectrum?

A3: Yes, substituting the 5-hydroxyl group with a methoxy group in this compound (forming 3-hydroxy-5-methoxyflavone) causes a significant shift in the carbonyl band within the IR spectrum. Instead of appearing around 1655 cm−1, it shifts to a much lower wavenumber, appearing as a strong band at 1616 cm−1 with a shoulder at 1646 cm−1. [] This difference highlights the impact of structural modifications on spectroscopic properties.

Q4: Has this compound shown any promising biological activities?

A4: While the provided research doesn't directly investigate the biological activity of this compound, it's important to note that other closely related dihydroxyflavones demonstrate interesting properties. For example, research indicates that 5,7,4'-trimethoxy-3-hydroxyflavone, a structurally similar compound, exhibits strong antitumor-promoting activity by inhibiting Epstein-Barr virus activation in Raji cells. [, ] This finding suggests the need for further investigation into the potential bioactivities of this compound and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.